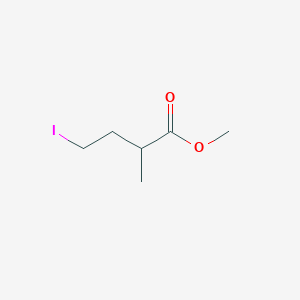
Methyl 4-iodo-2-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-iodo-2-methylbutanoate is an organic compound with the molecular formula C6H11IO2. It is a derivative of butanoic acid, where the hydrogen atom at the fourth position is replaced by an iodine atom, and the carboxylic acid group is esterified with a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-iodo-2-methylbutanoate can be synthesized through several methods. One common approach involves the iodination of methyl 2-methylbutanoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-iodo-2-methylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of 4-substituted-2-methylbutanoates.
Reduction: Formation of 4-iodo-2-methylbutanol.
Oxidation: Formation of 4-iodo-2-methylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 4-iodo-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4-iodo-2-methylbutanoate depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile, leading to the formation of a new bond. The ester group can participate in hydrolysis or reduction reactions, altering the compound’s structure and reactivity. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-methylbutanoate: Similar structure but lacks the iodine atom, leading to different reactivity and applications.
Methyl 4-bromo-2-methylbutanoate: Similar structure with a bromine atom instead of iodine, resulting in different reactivity due to the halogen’s properties.
Methyl 4-chloro-2-methylbutanoate:
Uniqueness
Methyl 4-iodo-2-methylbutanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
82033-39-4 |
|---|---|
Molekularformel |
C6H11IO2 |
Molekulargewicht |
242.05 g/mol |
IUPAC-Name |
methyl 4-iodo-2-methylbutanoate |
InChI |
InChI=1S/C6H11IO2/c1-5(3-4-7)6(8)9-2/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
KHUSVHSWJCXUIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCI)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















